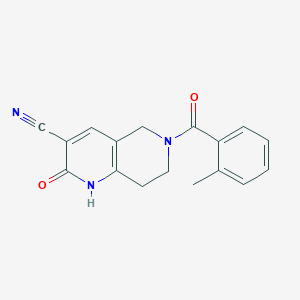

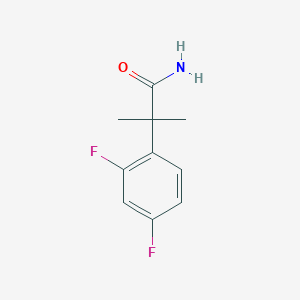

6-(2-甲基苯甲酰基)-2-氧代-1,2,5,6,7,8-六氢-1,6-萘啶-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related naphthyridine derivatives involves various chemical reactions, including condensation and cyclization processes. Notably, compounds such as 5-amino-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridin-2(1H)-one have been synthesized through non-hepatotoxic, antioxidant agents showing selective inhibition properties (Balmori et al., 2017). Additionally, efficient synthetic pathways towards 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbonitriles have been developed, highlighting the diversity in synthetic strategies for such compounds (Daolin Wang et al., 2014).

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by complex ring systems that offer a variety of binding sites for further chemical modification. Studies have shown the crystal structure of intermediates in the synthesis of naphthyridines, providing insights into the conformational features and isomerism issues relevant to these compounds (H. Mefetah et al., 1997).

Chemical Reactions and Properties

Naphthyridine derivatives undergo a range of chemical reactions, including silver-catalyzed tandem synthesis for the formation of highly functionalized compounds. These reactions demonstrate the compounds' versatility and potential for creating diverse chemical entities (A. Verma et al., 2013). Moreover, their reaction with active methylene compounds leads to the formation of polyheterocyclic systems, indicating the compounds' reactivity and utility in synthesizing complex molecules (C. O'Callaghan et al., 1996).

Physical Properties Analysis

The physical properties of naphthyridine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. While specific data on "6-(2-Methylbenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile" was not directly found, the physical properties of similar compounds provide a basis for understanding this compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of naphthyridine derivatives, including acidity, basicity, and reactivity towards other chemicals, determine their potential applications and synthesis pathways. Their ability to undergo various chemical reactions, such as coordination with metals and involvement in catalytic processes, illustrates the chemical versatility of these compounds (Arup Sinha et al., 2009).

科学研究应用

抗氧化活性

该化合物已被合成并分析其体外抗氧化活性 . 抗氧化活性通过总抗氧化剂、自由基清除和金属螯合活性测定 . 一些合成的化合物显示出比标准品更有效的总抗氧化剂、自由基清除和金属螯合活性 .

抗菌活性

该化合物也已对其体外抗菌活性进行了测试,针对三种革兰氏阳性菌和三种革兰氏阴性菌 . 结果与两种对照药物进行了比较 .

光引发剂合成

乙酮衍生物,如1-{6-(2-甲基苯甲酰基)-N-乙基咔唑-3-基}-乙烷-1-酮肟O-乙酸酯,已被合成用作双光子咔唑光引发剂 . 这种合成,从N-乙基咔唑的连续邻甲基苯甲酰化和乙酰化开始,导致了在光聚合过程中具有潜在用途的化合物 .

抗真菌活性

对Cynanchum otophyllum的乙酸乙酯提取物的研究导致分离出几种乙酮衍生物,其中一些已显示出抗真菌活性. 这些化合物为探索新的抗真菌剂开辟了途径.

HIV-1复制抑制

新型N-芳基磺酰基-3-(2-基-乙酮)-6-甲基吲哚衍生物,其中包括乙酮结构基序,已显示出作为HIV-1复制抑制剂的良好活性. 这些化合物表现出有效的浓度值和治疗指数,表明其在HIV-1治疗中的潜在用途.

光物理研究

作用机制

安全和危害

未来方向

The future research directions for a compound depend on its potential applications. If the compound shows promising biological activity, it could be further optimized and tested as a potential drug candidate. Alternatively, it could be used as a building block for the synthesis of other complex molecules .

属性

IUPAC Name |

6-(2-methylbenzoyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-11-4-2-3-5-14(11)17(22)20-7-6-15-13(10-20)8-12(9-18)16(21)19-15/h2-5,8H,6-7,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKONBJUKKFXQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489814.png)

![1,7-dimethyl-8-(2-(4-(2-methylbenzyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489816.png)

![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2489818.png)

![Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate](/img/structure/B2489824.png)

![3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid](/img/structure/B2489827.png)

![methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate](/img/structure/B2489832.png)

![(2-chloro-5-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2489837.png)